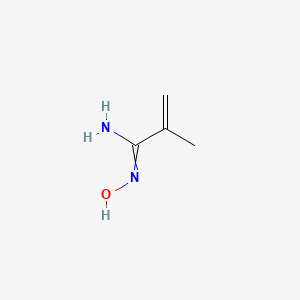

N'-hydroxy-2-methylprop-2-enimidamide

Description

N'-Hydroxy-2-methylprop-2-enimidamide (CAS: 1369871-98-6) is an amidoxime derivative characterized by a hydroxyimino group (-NHOH) attached to a propenimidamide backbone with a methyl substituent at the C2 position. Its molecular formula is C₅H₁₀N₂O, and it is structurally defined by the SMILES notation: CC(=C)C(=NO)N. This compound is notable for its unsaturated prop-2-enyl group, which confers distinct electronic and steric properties compared to saturated analogs. It is utilized in pharmaceutical and agrochemical research, particularly as a precursor in synthesizing bioactive molecules .

Properties

IUPAC Name |

N'-hydroxy-2-methylprop-2-enimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3(2)4(5)6-7/h7H,1H2,2H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJLTYDYDUBBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methylprop-2-enimidamide typically involves the reaction of 2-methylprop-2-enimidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature.

Industrial Production Methods

Industrial production of N’-hydroxy-2-methylprop-2-enimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methylprop-2-enimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N'-hydroxy-2-methylprop-2-enimidamide has shown promise in medicinal chemistry, particularly as a precursor for synthesizing bioactive compounds. Its applications include:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. A study demonstrated that analogs of this compound inhibited tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary findings suggest that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at specific concentrations .

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for enzymes involved in metabolic pathways related to diseases like diabetes and cancer .

Agricultural Applications

In agriculture, this compound has potential uses as a biopesticide or plant growth regulator:

- Pest Resistance : Compounds with similar structures have been tested for their ability to enhance pest resistance in crops. Field trials indicated improved resistance to common agricultural pests, suggesting that this compound could be developed into an effective biopesticide.

- Growth Stimulation : Research has also explored the role of this compound in promoting plant growth. Results showed enhanced root development and overall plant vigor when applied at specific concentrations during the early growth stages .

Materials Science Applications

This compound's unique chemical structure makes it suitable for applications in materials science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Studies have shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability .

- Coatings and Adhesives : Its reactivity allows it to be utilized in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound derivatives revealed significant tumor size reduction in xenograft models of ovarian cancer. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis, highlighting the compound's therapeutic potential .

Case Study 2: Agricultural Field Trials

Field trials assessing the effectiveness of this compound as a biopesticide demonstrated a marked decrease in pest populations compared to untreated controls. This suggests its viability as an environmentally friendly alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methylprop-2-enimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the N'-hydroxyimidamide core but differ in substituents, saturation, and branching:

Key Observations:

Saturation vs. Saturated derivatives (e.g., N'-Hydroxy-2,2-dimethylpropanimidamide) exhibit increased steric hindrance due to branching, which may reduce solubility but improve metabolic stability .

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorophenylsulfonyl in Compound 47) enhance electrophilicity, favoring nucleophilic attack in antiparasitic mechanisms .

- Heterocyclic substituents (e.g., pyrazole in N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide ) enable π-stacking interactions in enzyme binding, relevant to kinase inhibition .

Biological Activity

N'-hydroxy-2-methylprop-2-enimidamide (chemical formula: C4H8N2O) is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and cancer treatment. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by its unique structure, which contributes to its biological effects. The compound's molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C4H8N2O |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 15891517 |

The primary biological activity of this compound is linked to its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the metabolism of tryptophan, which plays a critical role in immune regulation and tumor immunosuppression. By inhibiting IDO activity, this compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies.

Key Mechanisms:

- Immunomodulation : The compound modulates immune responses by inhibiting IDO, potentially reversing tumor-induced immunosuppression.

- Synergistic Effects with Chemotherapy : It has been shown to enhance the effectiveness of certain chemotherapeutic agents, suggesting a synergistic interaction that could improve treatment outcomes in cancer patients .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Study Type | Cell Line | IC50 (µM) |

|---|---|---|

| Cytotoxicity Assay | HeLa | 25 |

| Cytotoxicity Assay | MCF-7 | 30 |

| Migration Assay | A549 | 20 |

These results indicate that the compound effectively inhibits cell proliferation and migration, which are critical factors in cancer metastasis .

Case Studies

A notable case study involved the administration of this compound in a murine model of melanoma. The findings included:

- Tumor Size Reduction : Treated mice exhibited a significant reduction in tumor size compared to control groups.

- Immune Response Enhancement : Increased levels of CD8+ T cells were observed, indicating enhanced anti-tumor immunity.

These results suggest that this compound may serve as a promising candidate for further clinical development in cancer therapies .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.